Folic Acid-d2

Description

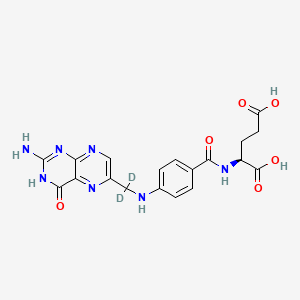

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-AJEQZRFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747821 | |

| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)(~2~H_2_)methyl]amino}benzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69022-87-3 | |

| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)(~2~H_2_)methyl]amino}benzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Folic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Folic Acid-d2, a deuterated form of folic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Introduction

This compound is a stable isotope-labeled version of Folic Acid (Vitamin B9), where two hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in a variety of research applications, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its chemical behavior is nearly identical to its non-labeled counterpart, allowing for accurate quantification in complex biological matrices.

General and Physicochemical Properties

This compound shares most of its fundamental chemical and physical characteristics with unlabeled folic acid. The primary difference lies in its increased molecular weight due to the presence of two deuterium atoms.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl-d2]amino]benzoyl]-L-glutamic acid | N/A |

| CAS Number | 69022-87-3 | [1][2] |

| Molecular Formula | C₁₉H₁₇D₂N₇O₆ | [1][2] |

| Molecular Weight | 443.41 g/mol | [1] |

| Appearance | Yellow to orange crystalline powder | |

| Melting Point | ~250 °C (decomposes) (for unlabeled Folic Acid) | |

| pKa | pKa1 ≈ 2.3, pKa2 ≈ 4.7, pKa3 ≈ 8.2 (for unlabeled Folic Acid) | N/A |

| logP (XLogP3) | -1.1 (computed) | N/A |

| Isotopic Purity | Typically >98% | N/A |

Solubility and Stability

The solubility and stability of this compound are critical considerations for its use in experimental settings. As with unlabeled folic acid, its solubility is pH-dependent.

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | |

| DMSO | ≥ 33.33 mg/mL | |

| Dimethylformamide | Soluble | N/A |

| Aqueous Buffers | Sparingly soluble; solubility increases with pH | N/A |

| Dilute Alkali Hydroxide Solutions | Soluble |

This compound, like its unlabeled form, is sensitive to several environmental factors that can lead to degradation.

Table 3: Stability Profile

| Condition | Stability | Reference |

| Light | Unstable; sensitive to UV light. Solutions should be protected from light. | |

| Temperature | Sensitive to heat, especially in acidic solutions. | |

| pH | Most stable in neutral to slightly alkaline solutions (pH 6-8). Degradation increases in acidic and strongly alkaline conditions. | |

| Oxygen | Sensitive to oxidation, particularly in alkaline solutions. |

Experimental Protocols

The following sections outline detailed methodologies for key experiments related to the characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for determining the chemical purity of this compound.

HPLC Purity Assessment Workflow

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.5) and an organic modifier like methanol or acetonitrile in an appropriate ratio (e.g., 85:15 v/v).

-

Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 280 nm.

-

-

Analysis: Inject the prepared standard solution into the HPLC system and record the chromatogram.

-

Purity Calculation: Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This protocol provides a method for determining the isotopic purity of this compound.

LC-MS/MS Isotopic Purity Workflow

Methodology:

-

Sample Preparation: Dissolve this compound in a 50:50 mixture of methanol and water to a concentration of approximately 1 µg/mL.

-

LC Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute folic acid.

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Folic Acid (d0): e.g., m/z 442.1 -> 295.1

-

Folic Acid-d1: e.g., m/z 443.1 -> 296.1

-

This compound: e.g., m/z 444.1 -> 297.1

-

-

-

Analysis: Infuse the sample into the LC-MS/MS system and acquire data in MRM mode.

-

Isotopic Purity Calculation: Determine the peak areas for each of the d0, d1, and d2 transitions. Calculate the isotopic purity as the percentage of the d2 peak area relative to the sum of the areas of all monitored isotopic forms.

Signaling Pathway and Biological Role

Folic acid and its derivatives are essential cofactors in one-carbon metabolism, which is crucial for the synthesis of nucleotides (DNA and RNA) and the methylation of various substrates.

Folate Metabolism Pathway

Conclusion

This compound is a high-purity, stable isotope-labeled compound that serves as an essential tool for researchers in various scientific disciplines. Its well-characterized chemical properties, coupled with established analytical methodologies, ensure its reliability and accuracy in demanding applications such as pharmacokinetic studies and clinical diagnostics. This guide provides a foundational understanding of its key attributes to facilitate its effective use in research and development.

References

Synthesis and Characterization of Folic Acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Folic Acid-d2 (CAS Number: 69022-87-3), a crucial isotopically labeled internal standard for quantitative bioanalytical studies. Due to the proprietary nature of its commercial synthesis, this document outlines a plausible synthetic approach based on established pteridine chemistry and provides expected characterization data derived from the known properties of folic acid.

Introduction

This compound is a stable isotope-labeled version of Folic Acid (Vitamin B9), where two hydrogen atoms are replaced by deuterium. This modification results in a molecule with a higher molecular weight but chemically identical behavior to its unlabeled counterpart in biological systems.[1] This property makes it an ideal internal standard for mass spectrometry-based quantification of folic acid and its metabolites in complex biological matrices, as it can correct for variations during sample preparation and analysis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 69022-87-3 | [2][3][4] |

| Molecular Formula | C₁₉H₁₇D₂N₇O₆ | |

| Molecular Weight | 443.41 g/mol | |

| Appearance | Solid | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in DMSO |

Plausible Synthesis of this compound

A definitive, publicly available, step-by-step synthesis protocol for this compound is not available. However, based on general knowledge of pterin chemistry and synthetic routes for other deuterated folate analogs, a plausible pathway involves the deuteration of a pterin precursor followed by condensation with the p-aminobenzoyl-L-glutamic acid side chain. The deuteration is presumed to be at the C7 position of the pterin ring, a common site for functionalization in pterin derivatives.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, starting from a suitable pterin derivative. A key step is the introduction of deuterium at the C7 position.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 6-Formylpterin (Hypothetical)

This is a general procedure for the formation of the pterin backbone.

-

A mixture of 2,4,5-triamino-6-hydroxypyrimidine and a suitable three-carbon synthon (e.g., dihydroxyacetone) in an aqueous solution is heated under reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization to yield 6-(hydroxymethyl)pterin.

-

The alcohol is then oxidized to the aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂) to give 6-formylpterin.

Protocol 2.2.2: Deuteration of 6-Formylpterin at the C7 Position (Plausible)

This protocol is based on methods for deuteration of aromatic systems.

-

6-Formylpterin is subjected to a halogenation reaction, for example, with N-bromosuccinimide (NBS), to introduce a halogen at the C7 position.

-

The resulting 7-bromo-6-formylpterin is then subjected to catalytic deuterogenolysis.

-

The compound is dissolved in a suitable solvent (e.g., methanol-d4) with a palladium on carbon (Pd/C) catalyst.

-

The reaction vessel is purged with deuterium gas (D₂), and the reaction is stirred under a D₂ atmosphere.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield 7,7-dideutero-6-formylpterin.

Protocol 2.2.3: Condensation to form this compound (Plausible)

This step is based on established methods for folic acid synthesis.

-

7,7-dideutero-6-formylpterin and p-aminobenzoyl-L-glutamic acid are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

A reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), is added to the mixture.

-

The reaction is stirred at room temperature until completion, as monitored by HPLC.

-

The final product, this compound, is purified by preparative HPLC.

Characterization of this compound

The successful synthesis of this compound must be confirmed by a suite of analytical techniques to verify its structure, purity, and isotopic enrichment.

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and isotopic purity of this compound.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

| High-Resolution MS (HRMS) | [M+H]⁺ | m/z 444.16 (Calculated for C₁₉H₁₈D₂N₇O₆⁺) |

| [M-H]⁻ | m/z 442.14 (Calculated for C₁₉H₁₆D₂N₇O₆⁻) | |

| Tandem MS (MS/MS) | Major Fragment Ion (from [M-H]⁻) | m/z ~311 (corresponding to the loss of the glutamic acid moiety) |

Protocol 3.1.1: LC-MS/MS Analysis

-

Chromatography: A C18 reverse-phase column is used with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: The analysis is performed on a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Data Analysis: The mass spectra are analyzed to confirm the presence of the parent ion corresponding to this compound and its characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and the overall structure of the molecule. The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled folic acid, with the key difference being the absence of the signal corresponding to the protons at the deuterated position.

Table 3: Expected ¹H NMR Chemical Shifts for this compound (in D₂O)

| Proton | Expected Chemical Shift (ppm) | Notes |

| H7 | Absent | Signal for the C7 proton should be absent due to deuteration. |

| H11, H15 | ~7.6 | Doublet, aromatic protons of the PABA moiety. |

| H12, H14 | ~6.6 | Doublet, aromatic protons of the PABA moiety. |

| H9 | ~4.5 | Singlet, methylene protons. |

| Hα (Glu) | ~4.2 | Multiplet, alpha-proton of glutamic acid. |

| Hγ (Glu) | ~2.3 | Multiplet, gamma-protons of glutamic acid. |

| Hβ (Glu) | ~2.0 | Multiplet, beta-protons of glutamic acid. |

Protocol 3.2.1: NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as D₂O with a small amount of NaOD to aid solubility.

-

Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and integrations are analyzed to confirm the structure and the position of deuteration.

Purity Analysis

The chemical purity of the synthesized this compound is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 4: HPLC Purity Analysis Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Expected Purity | >95% |

Application Workflow

This compound is primarily used as an internal standard in quantitative bioanalysis. The general workflow for its application is depicted below.

Caption: General workflow for the use of this compound in quantitative analysis.

Conclusion

This technical guide has outlined a plausible synthesis and detailed the expected characterization of this compound. While a definitive, published synthetic protocol is not available, the proposed methods are based on well-established chemical principles. The provided characterization data serves as a benchmark for researchers and scientists working with this important internal standard. The use of this compound is critical for accurate and precise quantification of folic acid in various research and clinical settings, aiding in our understanding of its role in health and disease.

References

Folic Acid-d2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Folic Acid-d2, a deuterated form of Folic Acid. It is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds. This document outlines its chemical properties, primary applications, and a representative experimental workflow.

Core Chemical Identifiers

This compound is a stable isotope-labeled version of Folic Acid (Vitamin B9), an essential nutrient vital for DNA synthesis, repair, and methylation.[1][2] The incorporation of deuterium, a stable isotope of hydrogen, allows for its differentiation from the endogenous, unlabeled form in various analytical techniques. This property makes it an invaluable tool in pharmacokinetic and metabolic studies.[1][3][4]

| Identifier | Value |

| CAS Number | 69022-87-3 |

| Molecular Weight | 443.41 g/mol |

| Molecular Formula | C₁₉H₁₇D₂N₇O₆ |

Primary Applications in Research and Development

The primary utility of this compound lies in its application as a tracer and an internal standard in quantitative analyses.

1. In Vivo Kinetic and Metabolic Studies: Deuterium-labeled Folic Acid is used to evaluate the in vivo kinetics of this essential vitamin in human subjects. By administering this compound and subsequently measuring the isotopic enrichment in biological samples such as serum, erythrocytes, and urine, researchers can model and understand the absorption, distribution, metabolism, and excretion of folate. This methodology provides critical data for assessing folate turnover and total body pool sizes.

2. Internal Standard for Quantitative Analysis: In bioanalytical methods, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS), this compound serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the endogenous analyte (Folic Acid), ensuring similar behavior during sample preparation and analysis. However, its increased mass due to the deuterium atoms allows it to be distinguished by a mass spectrometer. This co-elution with the target analyte, but distinct mass-to-charge ratio, enables accurate quantification by correcting for variations in sample extraction, injection volume, and instrument response.

Representative Experimental Workflow: Quantitative Analysis by LC-MS

The following diagram illustrates a typical workflow for the quantification of Folic Acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

Caption: Workflow for Folic Acid quantification using this compound as an internal standard.

Detailed Experimental Protocol Considerations

While a universally applicable protocol is not feasible due to variations in instrumentation and specific research goals, the following outlines key considerations for developing a quantitative LC-MS method for Folic Acid using this compound:

-

Preparation of Standards:

-

Prepare stock solutions of both Folic Acid and this compound in a suitable solvent, such as a mixture of 0.1% ammonium hydroxide and methanol, to ensure stability.

-

Protect solutions from light to prevent degradation.

-

Create a series of calibration standards by spiking a blank biological matrix with known concentrations of Folic Acid.

-

Prepare quality control (QC) samples at low, medium, and high concentrations to validate the accuracy and precision of the assay.

-

-

Sample Preparation:

-

To an aliquot of the biological sample (e.g., plasma, serum), add a known amount of the this compound internal standard solution.

-

Perform protein precipitation, typically with a cold organic solvent like methanol or acetonitrile, to remove larger molecules that can interfere with the analysis.

-

Centrifuge the mixture and collect the supernatant for injection into the LC-MS system.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Employ a C18 reverse-phase column for the separation of Folic Acid and this compound from other matrix components. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run under either isocratic or gradient conditions.

-

Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source, typically in positive or negative ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Folic Acid and this compound are monitored for high selectivity and sensitivity.

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both the analyte (Folic Acid) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Folic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. In vivo folate kinetics during chronic supplementation of human subjects with deuterium-labeled folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic modeling of folate metabolism through use of chronic administration of deuterium-labeled folic acid in men - PubMed [pubmed.ncbi.nlm.nih.gov]

The Application of Deuterium-Labeled Folic Acid in Modern Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled folic acid has emerged as an indispensable tool in nutritional science, pharmacology, and clinical research. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (²H), creates a molecule that is chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass. This property allows researchers to trace, quantify, and differentiate exogenous (labeled) folic acid from the endogenous (unlabeled) pool within a biological system. This technical guide provides an in-depth overview of the core applications of deuterium-labeled folic acid, focusing on its use in bioavailability studies, metabolic tracking, and as an internal standard for precise quantification.

Core Applications

The unique characteristics of deuterium-labeled folic acid make it ideal for several key research applications:

-

Bioavailability and Pharmacokinetic Studies: It allows for the precise determination of the absorption, distribution, metabolism, and excretion (ADME) of folic acid from various sources, including fortified foods and supplements. By administering a known dose of labeled folic acid and tracking its appearance in biological fluids, researchers can calculate its bioavailability without the confounding influence of the subject's existing folate levels.[1][2][3]

-

Metabolic Tracing and Kinetic Modeling: Deuterium labeling enables the investigation of in vivo folate kinetics, providing insights into the turnover rates and pool sizes of different folate pools within the body.[4][5] These studies are crucial for understanding how factors like diet, genetics, and disease states affect folate metabolism.

-

Internal Standards in Analytical Chemistry: In quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterium-labeled folic acid serves as an ideal internal standard. Since it co-elutes with the unlabeled analyte and has nearly identical ionization and fragmentation properties, it can accurately correct for variations in sample preparation and instrument response, leading to highly accurate measurements.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing deuterium-labeled folic acid. These data highlight the typical dosages, kinetic parameters, and bioavailability metrics reported in human studies.

Table 1: Bioavailability and Kinetic Studies of Deuterium-Labeled Folic Acid in Humans

| Study Parameter | Value | Study Population & Conditions | Labeled Compound(s) | Source |

| Oral Dose | 677 nmol | 11 adult male subjects, fasting | [³',5'-²H₂]folic acid & [glutamate-²H₄]folic acid | |

| Urinary Excretion (48h) | 5-6% of ingested dose | 11 adult male subjects | [³',5'-²H₂]folic acid & [glutamate-²H₄]folic acid | |

| Chronic Supplementation | 3.6 µmol/day (1.6 mg/day) for 4 weeks | 6 healthy men (22-31 years) | [³',5'-²H₂]folic acid | |

| Serum Folate Peak | ~18 days | 6 healthy men during supplementation | [³',5'-²H₂]folic acid | |

| Slow-Phase Half-Life (Serum) | 18.7 ± 2.3 days | 6 healthy men post-supplementation | [³',5'-²H₂]folic acid | |

| Total Body Folate Pool Turnover | 4.5% per day | 6 healthy men | [³',5'-²H₂]folic acid | |

| Total Body Folate Pool (Pre-supplementation) | 10 µmol (4.4 mg) | 6 healthy men | N/A | |

| Total Body Folate Pool (Post-supplementation) | 98.9 µmol (43.7 mg) | 6 healthy men | [³',5'-²H₂]folic acid | |

| Chronic Administration Dose | 0.227 µmol/day (100 µ g/day ) for 8 weeks | 4 healthy men | [²H₄]folic acid | |

| Whole-Body Folate Pool Turnover | ≤ 1% per day | 4 healthy men | [²H₄]folic acid |

Table 2: Relative Bioavailability of Different Folate Forms Using a Dual-Isotope Method

| Oral Folate Form | Isotope Excretion Ratio (Bioavailability Criterion) | Labeled Compound (Oral) | Labeled Compound (IV Control) | Source |

| Folic Acid (PteGlu) | 1.53 | [³',5'-²H₂]folic acid | [glutamate-²H₄]folic acid | |

| 10-formyl-H₄folate | 1.02 | [³',5'-²H₂]-10-formyl-H₄folate | [glutamate-²H₄]folic acid | |

| 5-methyl-H₄folate | 0.99 | [³',5'-²H₂]-5-methyl-H₄folate | [glutamate-²H₄]folic acid | |

| 5-formyl-H₄folate | 1.13 | [³',5'-²H₂]-5-formyl-H₄folate | [glutamate-²H₄]folic acid | |

| H₄folate | 0.71 | [³',5'-²H₂]-H₄folate | [glutamate-²H₄]folic acid |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are synthesized protocols for key experiments involving deuterium-labeled folic acid.

Protocol for a Human Folate Bioavailability Study

This protocol is a composite based on methodologies described in published studies.

Objective: To determine the relative bioavailability of an oral dose of deuterium-labeled folic acid.

Materials:

-

Deuterium-labeled folic acid (e.g., [³',5'-²H₂]folic acid for oral administration).

-

A different deuterium-labeled folic acid for intravenous injection as a reference (e.g., [glutamate-²H₄]folic acid).

-

Sterile saline solution for IV administration.

-

Urine collection containers with preservatives.

-

LC-MS/MS system for folate analysis.

Methodology:

-

Subject Preparation: Recruit healthy adult subjects. For one week prior to the study, subjects are given a daily "saturation" dose of unlabeled folic acid (e.g., 2 mg/day) to standardize body folate pools.

-

Fasting: Subjects fast overnight before the administration of the labeled doses.

-

Dose Administration:

-

An oral dose of the test folate (e.g., 677 nmol of [³',5'-²H₂]folic acid) is administered, often dissolved in a beverage like apple juice.

-

Simultaneously or shortly thereafter, an intravenous dose of the reference folate (e.g., [glutamate-²H₄]folic acid) is administered.

-

-

Sample Collection: All urine is collected for a 48-hour period post-administration into containers to prevent folate degradation.

-

Sample Preparation: Urine samples are centrifuged and may be subjected to a clean-up procedure, such as strong anion exchange chromatography, to isolate folate vitamers.

-

Analysis: The concentrations of the different labeled folates in the urine are quantified using a validated LC-MS/MS method.

-

Calculation: The relative bioavailability is calculated based on the molar ratio of the orally administered label to the intravenously administered label recovered in the urine over the 48-hour period. A ratio close to 1.0 indicates bioavailability comparable to the intravenous reference.

Protocol for Quantification of Folates in Plasma using LC-MS/MS with a Deuterium-Labeled Internal Standard

This protocol outlines the general steps for using deuterium-labeled folic acid as an internal standard for accurate quantification.

Objective: To accurately measure the concentration of folic acid and its metabolites in human plasma.

Materials:

-

Plasma samples collected in appropriate anticoagulant tubes (e.g., EDTA).

-

Deuterium-labeled folic acid (e.g., [²H₄]folic acid) as an internal standard (IS).

-

Methanol or other protein precipitation solvent, often containing antioxidants like 2-mercaptoethanol to prevent folate degradation.

-

Solid-phase extraction (SPE) or strong anion exchange (SAX) cartridges for sample clean-up.

-

LC-MS/MS system with an electrospray ionization (ESI) source.

Methodology:

-

Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of unlabeled folates into a blank matrix (e.g., vitamin-depleted serum).

-

Sample Preparation:

-

To a known volume of plasma sample, calibrator, or QC, add a fixed amount of the deuterium-labeled internal standard solution.

-

Precipitate proteins by adding a cold solvent (e.g., methanol). Vortex and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube.

-

-

Sample Clean-up (Optional but Recommended):

-

The supernatant may be further purified using SPE or SAX to remove interfering matrix components.

-

Elute the folates and evaporate the solvent under nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the folates using a suitable C18 column with a gradient elution.

-

Detect and quantify the unlabeled analyte and the deuterium-labeled internal standard using multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each compound.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their area ratios from the calibration curve. The internal standard corrects for any loss during sample processing and for variations in instrument response.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Caption: Simplified metabolic pathway of folic acid.

References

- 1. Stable-isotope methods for assessment of folate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relative bioavailability of deuterium-labeled monoglutamyl tetrahydrofolates and folic acid in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Folate bioavailability from foods rich in folates assessed in a short term human study using stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic modeling of folate metabolism through use of chronic administration of deuterium-labeled folic acid in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo folate kinetics during chronic supplementation of human subjects with deuterium-labeled folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability Landscape of Folic Acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Folic Acid-d2. While specific, in-depth stability studies on the deuterated form are not extensively available in public literature, this document extrapolates from the well-established stability profile of folic acid and incorporates the theoretical impact of deuterium substitution. All quantitative data is presented in structured tables, and detailed experimental protocols for stability assessment are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Introduction to this compound

This compound is a stable isotope-labeled version of folic acid, a vital B vitamin (B9) essential for numerous metabolic processes, including DNA synthesis and repair.[1] The deuterium atoms are typically located on the methylene group bridging the pteridine ring and the p-aminobenzoic acid moiety. This isotopic substitution makes this compound a valuable tool in pharmacokinetic and metabolic studies, allowing it to be distinguished from endogenous folic acid. Understanding its stability is critical for its proper storage, handling, and use in research and development.

Physical and Chemical Properties

This compound shares similar physical and chemical properties with its non-deuterated counterpart. It is an odorless, orange-yellow crystalline powder. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C19H17D2N7O6 | [2] |

| Molecular Weight | 443.41 g/mol | [2] |

| Purity (typical) | >95% (by HPLC) | [2] |

| Storage Temperature | +4°C | [2] |

Chemical Stability Profile

The stability of folic acid is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. While specific kinetic data for this compound is scarce, the degradation pathways are expected to be similar to those of folic acid. The primary degradation involves the cleavage of the C9-N10 bond.

The Kinetic Isotope Effect (KIE): A Theoretical Consideration

The presence of deuterium in this compound introduces the possibility of a kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-determining step in a particular degradation pathway, the rate of degradation for this compound could be slower than that of folic acid. However, without experimental data, this remains a theoretical advantage.

Influence of pH

Folic acid is most stable in neutral to slightly alkaline conditions (pH 7-8). It exhibits increased degradation in both acidic and strongly alkaline environments.

Table 1: pH-Dependent Stability of Folic Acid (Extrapolated for this compound)

| pH | Stability | Degradation Rate |

| < 4 | Low | High |

| 4 - 6 | Moderate | Moderate |

| 7 - 8 | High | Low |

| > 9 | Moderate | Increasing |

Thermal Stability

Elevated temperatures accelerate the degradation of folic acid. The degradation typically follows first-order kinetics.

Table 2: Thermal Degradation of Folic Acid (Extrapolated for this compound)

| Temperature | Stability | Notes |

| 4°C | High | Recommended storage temperature. |

| 25°C (Room Temp) | Moderate | Gradual degradation over time. |

| > 40°C | Low | Significant degradation. |

Photostability

Folic acid is highly sensitive to light, particularly UV radiation. Exposure to light can lead to photodegradation, resulting in the formation of inactive by-products.

Table 3: Photostability of Folic Acid (Extrapolated for this compound)

| Condition | Stability | Recommendation |

| Protected from light | High | Store in light-resistant containers. |

| Exposed to ambient light | Low | Minimize exposure during handling. |

| Exposed to UV light | Very Low | Avoid direct exposure. |

Oxidative Stability

Folic acid is susceptible to oxidation, which can be catalyzed by the presence of oxygen and certain metal ions. The addition of antioxidants can help to mitigate oxidative degradation.

Table 4: Oxidative Stability of Folic Acid (Extrapolated for this compound)

| Condition | Stability | Mitigation |

| Anaerobic | High | Handle under an inert atmosphere for long-term solution stability. |

| Aerobic | Moderate to Low | Use of antioxidants (e.g., ascorbic acid). |

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve a stability-indicating analytical method and forced degradation studies to identify potential degradation products and pathways.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (HPLC) method is suitable for the quantitative determination of this compound and its degradation products.

Protocol:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at a wavelength of 280 nm.

-

Column Temperature: 30°C.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 0.1 M NaOH) and dilute with the mobile phase to the desired concentration. Protect solutions from light.

Forced Degradation Studies

Forced degradation (stress testing) is essential to understand the intrinsic stability of the molecule and to validate the stability-indicating nature of the analytical method.

Protocol:

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

-

Analysis: Analyze the stressed samples using the stability-indicating HPLC method. Peak purity analysis should be performed to ensure that the this compound peak is free from co-eluting degradation products.

Visualizations

Metabolic Pathway of Folic Acid

Folic acid is biologically inactive and must be reduced to its active form, tetrahydrofolate, by the enzyme dihydrofolate reductase (DHFR).

Caption: Metabolic activation of this compound to Tetrahydrofolate-d2.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Workflow for this compound stability assessment.

Conclusion

The physical and chemical stability of this compound is a critical parameter for its application in research and development. While direct stability data is limited, a robust stability profile can be inferred from the extensive knowledge of non-deuterated folic acid. The key factors influencing its stability are pH, temperature, light, and oxygen. The potential for a positive kinetic isotope effect on stability is a noteworthy consideration that warrants further experimental investigation. The provided experimental protocols offer a framework for conducting comprehensive stability studies to ensure the quality and reliability of this compound in its intended applications.

References

A Technical Guide to High-Purity Folic Acid-d2 for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity deuterated Folic Acid (Folic Acid-d2), a critical tool in pharmaceutical research and development. This document outlines commercial suppliers, presents key quality attributes, details analytical methodologies for purity and isotopic enrichment assessment, and illustrates the metabolic context of folic acid.

Introduction to this compound

This compound is a stable isotope-labeled version of Folic Acid (Vitamin B9), where two hydrogen atoms on the methylene group bridging the pteridine ring and the p-aminobenzoic acid moiety are replaced with deuterium. This isotopic substitution makes this compound an invaluable internal standard for quantitative bioanalysis by mass spectrometry (MS) and a tracer in metabolic studies. Its use allows for precise differentiation from endogenous folic acid, enabling accurate pharmacokinetic and drug metabolism studies.

Commercial Suppliers of High-Purity this compound

A number of reputable suppliers offer high-purity this compound for research and pharmaceutical applications. The following table summarizes key information for some of the prominent commercial sources. Researchers are advised to request lot-specific Certificates of Analysis for the most current and detailed quality information.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity (Typical) | Isotopic Enrichment (Typical) |

| MedchemExpress | This compound | 69022-87-3 | C₁₉H₁₇D₂N₇O₆ | >98% | Information not readily available |

| GlpBio | This compound | 69022-87-3 | C₁₉H₁₇D₂N₇O₆ | >98% | Information not readily available |

| Santa Cruz Biotechnology | This compound | 69022-87-3 | C₁₉H₁₇D₂N₇O₆ | Information not readily available | Information not readily available |

| LGC Standards | This compound | 69022-87-3 | C₁₉H₁₇D₂N₇O₆ | Information not readily available | Information not readily available |

Note: Purity and isotopic enrichment values can vary between lots. It is imperative to obtain a lot-specific Certificate of Analysis from the supplier.

Quality Control and Experimental Protocols

The utility of this compound in research is critically dependent on its chemical and isotopic purity. The following sections outline the typical experimental methodologies used to ascertain these parameters.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of this compound and separating it from any potential impurities or degradation products.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent such as methanol or acetonitrile.

-

Detection: UV detection is generally performed at a wavelength of 280 nm.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often the mobile phase, and injected into the HPLC system.

-

Data Analysis: The purity is determined by calculating the area of the main peak corresponding to this compound as a percentage of the total peak area in the chromatogram.

Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the identity and determining the isotopic enrichment of this compound. Proton (¹H) NMR is particularly useful for assessing the degree of deuteration.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for optimal resolution.

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or a buffered deuterium oxide (D₂O) solution.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methylene protons confirms successful deuteration.

-

Data Analysis: The isotopic enrichment can be quantified by comparing the integral of the residual methylene proton signal to the integrals of other non-deuterated protons in the molecule.

Metabolic Pathway of Folic Acid

Folic acid plays a crucial role in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and the methylation of various biomolecules.[1][2][3] Understanding this pathway is critical for interpreting data from studies utilizing this compound.

The following diagram illustrates the central role of folic acid in the folate and methionine cycles.

Experimental Workflow for Quality Control

A generalized workflow for the quality control of incoming high-purity this compound is depicted below. This ensures that the material meets the stringent requirements for use in regulated studies.

References

Navigating the Nuances of Deuterated Compounds: A Technical Guide to the Safe Handling of Folic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Folic Acid-d2, a deuterated form of Folic Acid. While specific safety and toxicity data for this compound are not extensively available, this document extrapolates best practices from the well-established safety profile of Folic Acid. This information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this stable isotope-labeled compound.

Physicochemical Properties

This compound shares a similar foundational structure with its non-deuterated counterpart, with the key difference being the substitution of two hydrogen atoms with deuterium. This isotopic labeling is crucial for various analytical and research applications, particularly in metabolic studies.

Table 1: Physicochemical Data of this compound and Folic Acid

| Property | This compound | Folic Acid |

| Molecular Formula | C₁₉H₁₇D₂N₇O₆[1][2] | C₁₉H₁₉N₇O₆[3][4] |

| Molecular Weight | 443.41 g/mol [1] | 441.40 g/mol |

| CAS Number | 69022-87-3 | 59-30-3 |

| Appearance | Yellow-orange needles or platelets | Yellow or yellowish-orange crystalline powder |

| Melting Point | >119°C (dec.) | 250 °C / 482 °F |

| Solubility | Insoluble in polar and non-polar solvents. Soluble in dilute solutions of alkali hydroxides and carbonates. | Very slightly soluble in water; insoluble in alcohol. Readily soluble in dilute solutions of alkali hydroxides and carbonates. |

| pH | 4.0-4.8 in water | 4.0-4.8 in aqueous solution |

Safety and Toxicology

Table 2: Toxicological Data for Folic Acid

| Metric | Value | Species |

| Oral LD50 | 10 g/kg | Mouse |

| Intraperitoneal LD50 | 85 mg/kg | Mouse |

Key Safety Considerations:

-

Masking of Vitamin B12 Deficiency: High doses of folic acid can mask the hematological signs of pernicious anemia, a condition caused by vitamin B12 deficiency. This can allow neurological damage to progress.

-

Carcinogenicity: this compound is not classified as a carcinogen. No component of folic acid at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

-

Dust Explosion Hazard: As with many fine organic powders, there is a risk of dust explosion.

Handling and Storage

Proper handling and storage are paramount to ensure the stability and safety of this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: In case of high dust concentration, use a dust mask.

Storage:

-

Store in a tightly closed container in a dry and cool place.

-

Protect from light and heat. Aqueous solutions of folic acid are heat sensitive and decompose in the presence of light.

-

Recommended storage temperature is often -20°C for long-term stability.

Experimental Protocols: Best Practices

While specific experimental protocols for this compound will vary depending on the application, the following general guidelines should be followed.

Solution Preparation:

-

Solvent Selection: Due to its poor solubility in water and common organic solvents, this compound should be dissolved in dilute alkaline solutions, such as dilute sodium hydroxide or sodium carbonate.

-

Aiding Dissolution: Physical methods like vortexing, sonication, or gentle warming in a water bath can aid in dissolution.

-

Fresh Preparation: Aqueous solutions are sensitive to heat and light and should be prepared fresh and protected from light.

-

Storage of Stock Solutions: If storage is necessary, it is recommended to store solutions in separate aliquots at -20°C to avoid repeated freeze-thaw cycles.

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or water courses.

-

Contaminated packaging should be disposed of as unused product.

Visualized Workflows

To further aid researchers, the following diagrams illustrate key logical workflows.

Caption: Safe Handling Workflow for this compound.

Caption: Decision-making for using a deuterated standard.

References

The Role of Deuterated Folic Acid in Advancing Folate Metabolism Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of deuterated folic acid, specifically Folic Acid-d2, in the nuanced field of folate metabolism research. Stable isotope labeling with deuterium has become an indispensable tool for accurately tracing and quantifying the intricate pathways of folate uptake, distribution, and biotransformation. This document details the application of this compound and other deuterated analogues as internal standards and tracers in metabolic studies, presents quantitative data from key research, and outlines detailed experimental protocols. Furthermore, it provides visual representations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of the methodologies and their applications.

This compound as an Internal Standard in Stable Isotope Dilution Assays

Deuterated folic acid, including this compound and Folic Acid-d4, serves as an ideal internal standard for stable isotope dilution assays (SIDAs) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This methodology allows for the precise quantification of various folate vitamers and their catabolites in complex biological matrices such as plasma, urine, and tissue samples.[1][2] The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest, which allows it to co-elute during chromatography and ionize similarly in the mass spectrometer, thus correcting for variations in sample preparation and instrument response.[3]

Table 1: Applications of Deuterated Folic Acid in Stable Isotope Dilution Assays

| Application | Deuterated Compound Used | Matrix | Analytes Quantified | Reference |

| Folate Vitamer Analysis | [2H4]-Folic acid, [2H4]-5-methyltetrahydrofolic acid, [2H4]-5-formyltetrahydrofolic acid, [2H4]-tetrahydrofolic acid, [2H4]-10-formylfolic acid | Plasma, Tissue | Folic acid, 5-CH3-H4folate, 10-CHO-folate, 5-CHO-H4folate, H4folate, 5,10-CH+-H4folate | |

| Folate Catabolite Analysis | [2H4]-p-aminobenzoyl glutamate, [2H4]-p-acetamidobenzoyl glutamate | Urine | [13C5]-labeled and unlabeled p-aminobenzoyl glutamate and p-acetamidobenzoyl glutamate | |

| Unmetabolised Folic Acid in Plasma | Folic acid-d4 | Human Plasma | Unmetabolised folic acid |

This compound as a Tracer in Metabolic Research

The use of deuterated folic acid as a tracer has provided significant insights into the in vivo kinetics, bioavailability, and metabolism of folates. By administering a known dose of labeled folic acid and subsequently measuring its appearance and the appearance of its labeled metabolites in biological fluids and tissues over time, researchers can model the dynamics of folate turnover and distribution.

A study involving healthy men utilized a chronic-administration protocol with [2H4]folic acid to investigate in vivo folate kinetics. The results were consistent with a kinetic model featuring both a rapid and a slow turnover pool, highlighting the slow turnover of the whole-body folate pool at less than or equal to 1% per day. Another study evaluated two deuterium-labeled forms of folic acid to assess relative bioavailability by measuring the urinary excretion of the labeled compounds. The molar ratio of the labeled folates in the urine was not significantly different from the ingested dose, indicating equivalent absorption and metabolism.

Table 2: Quantitative Data from In Vivo Studies Using Deuterated Folic Acid

| Study Parameter | Deuterated Compound | Dosage | Key Finding | Reference |

| Folate Kinetics | [2H4]folic acid | 0.227 µmol/day for 8 weeks | Whole-body folate pool turnover of ≤ 1% per day. | |

| Bioavailability | 3',5'-labeled bideuterofolic acid and glutamate-labeled tetradeuterofolic acid | 677 nmol each (single dose) | 48-h urinary excretion represented 5-6% of the ingested dose. |

Experimental Protocols

This protocol is adapted from studies developing multiple stable isotope dilution assays for folate analysis.

-

Preparation of Internal Standard Solution: Prepare a solution containing deuterated folates ([2H4]-5-methyltetrahydrofolic acid, [2H4]-5-formyltetrahydrofolic acid, [2H4]-tetrahydrofolic acid, [2H4]-10-formylfolic acid, and [2H4]-folic acid) at known concentrations.

-

Sample Preparation:

-

To a plasma or tissue homogenate sample, add the internal standard solution.

-

Perform protein precipitation, typically with an organic solvent like methanol.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant, containing the folates, is collected for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Chromatographic separation is typically achieved using a C18 column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the unlabeled (endogenous) and deuterated (internal standard) folates.

-

-

Quantification:

-

Construct calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of each folate vitamer in the sample by comparing its peak area ratio to the calibration curve.

-

This protocol is based on a study investigating in vivo folate kinetics in healthy men.

-

Study Design:

-

Pre-trial Period (2 weeks): Subjects consume a daily dose of unlabeled folic acid (e.g., 0.453 µmol) to ensure folate saturation.

-

Labeling Period (8 weeks): Subjects consume a daily dose consisting of a mixture of labeled ([2H4]folic acid, e.g., 0.227 µmol) and unlabeled folic acid (e.g., 0.227 µmol).

-

Washout Period (8 weeks): Subjects revert to consuming only the unlabeled folic acid dose.

-

-

Sample Collection: Collect urine and blood samples at regular intervals throughout the 18-week study period.

-

Sample Analysis:

-

Process the collected samples to extract folates.

-

Analyze the samples using LC-MS/MS to determine the isotopic enrichment of urinary and plasma folate.

-

-

Kinetic Modeling: Use the isotopic enrichment data to develop and validate a kinetic model of folate metabolism, allowing for the determination of pool sizes and turnover rates.

Visualizing Folate Metabolism and Experimental Workflows

The following diagrams illustrate the central folate metabolism pathway and a typical experimental workflow for folate analysis using deuterated internal standards.

Caption: Core pathways in one-carbon metabolism involving folate.

Caption: Workflow for folate quantification using SIDA with deuterated standards.

References

- 1. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies | PLOS One [journals.plos.org]

- 2. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

Methodological & Application

Application Note & Protocol: Quantification of Folic Acid in Human Plasma by LC-MS/MS Using Folic Acid-d2 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid, a synthetic form of the B vitamin folate, is crucial for numerous biological processes, including nucleotide synthesis and red blood cell formation.[1][2] Accurate quantification of folic acid in biological matrices is essential for clinical research, nutritional monitoring, and pharmacokinetic studies.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose. This document provides a detailed protocol for the quantification of folic acid in human plasma using Folic Acid-d2 as an internal standard to ensure accuracy and reproducibility.

Folic acid and its derivatives are sensitive to light and oxidation; therefore, proper sample handling and storage are critical to prevent degradation. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations during sample preparation and analysis.

Experimental Workflow

The overall experimental workflow for the quantification of folic acid in human plasma using LC-MS/MS is depicted below.

Caption: Experimental workflow for Folic Acid analysis.

Folate Metabolism Signaling Pathway

Folic acid is a precursor to tetrahydrofolate (THF), which acts as a one-carbon donor in various metabolic pathways, including the synthesis of purines and pyrimidines, essential for DNA synthesis and repair.

Caption: Simplified folate metabolism pathway.

Experimental Protocols

1. Materials and Reagents

-

Folic Acid reference standard

-

This compound internal standard

-

HPLC grade water

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Ascorbic acid (as an antioxidant)

-

Human plasma (blank, for calibration curve and quality controls)

2. Standard and Internal Standard Stock Solution Preparation

-

Prepare stock solutions of Folic Acid and this compound in a suitable solvent, such as a mixture of methanol and water containing an antioxidant like ascorbic acid to prevent degradation.

-

Store stock solutions at -20°C or below, protected from light.

-

Prepare working solutions by diluting the stock solutions with the reconstitution solvent.

3. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Folic Acid.

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 3.0 mm, 3 µm) |

| Column Temperature | 30 °C |

| Mobile Phase A | 0.1% Formic acid in Water or 1 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Gradient | Isocratic or gradient elution can be used. A typical gradient starts with a low percentage of organic phase, ramped up to elute the analyte, followed by a re-equilibration step. |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Nebulizer Gas | 50 psi |

| Sheath Gas Flow | 11 L/min |

| Sheath Gas Temperature | 290 °C |

| Capillary Voltage | 3000 V |

5. Multiple Reaction Monitoring (MRM) Transitions

The following table details the MRM transitions for Folic Acid and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Folic Acid | 442.2 | 295.2 | 22 |

| This compound | 444.2 | 297.2 | 22 |

Note: The optimal collision energy may vary depending on the instrument and should be optimized.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS method for Folic Acid.

| Parameter | Typical Value |

| Linearity Range | 0.25 - 20 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of folic acid in human plasma using this compound as an internal standard. The method is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings. Proper sample handling and the use of a stable isotope-labeled internal standard are critical for achieving accurate and reliable results.

References

Application Note and Protocol for the Quantitative Analysis of Folic Acid in Plasma using Folic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of folic acid in human plasma using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) with Folic Acid-d2 as an internal standard.

Introduction

Folic acid, a synthetic form of the B vitamin folate, is crucial for various metabolic processes, including nucleotide synthesis and red blood cell formation[1][2]. Accurate quantification of folic acid in plasma is essential in clinical research and drug development to assess nutritional status, diagnose deficiencies, and evaluate the pharmacokinetics of folate-related therapies. This method utilizes a stable isotope-labeled internal standard (this compound) and UHPLC-MS/MS for sensitive and selective quantification.

Experimental Workflow

The following diagram outlines the major steps in the analytical protocol.

References

Application Note: Quantitative Analysis of Folic Acid in Biological and Food Matrices using Folic Acid-d2 and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Folic acid (Vitamin B9) is a water-soluble B vitamin essential for numerous biological processes, including DNA synthesis, cell division, and amino acid metabolism.[1] Accurate quantification of folic acid in various matrices is critical for clinical diagnostics, nutritional assessment, and ensuring the efficacy of food fortification programs. This application note details robust sample preparation protocols for the analysis of folic acid in human serum/plasma and fortified flour using Folic Acid-d2 as a stable isotope-labeled internal standard (IS). The use of a stable isotope dilution assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity, specificity, and accuracy by correcting for matrix effects and variations in sample recovery.[2][3]

Principle of the Method The methodology is based on stable isotope dilution analysis. This compound, which is chemically identical to folic acid but has a different mass, is spiked into the sample at the beginning of the preparation process. The IS undergoes the same extraction, purification, and ionization processes as the endogenous analyte. By measuring the ratio of the analyte to the internal standard via LC-MS/MS, precise quantification can be achieved, as the ratio remains constant regardless of sample loss during preparation or fluctuations in instrument response.

General Considerations & Best Practices

-

Analyte Stability: Folates are highly susceptible to degradation from light, heat, and oxidation.[4][5] All sample preparation steps should be performed under low-light conditions (e.g., using amber vials).

-

Antioxidants: The use of antioxidants in extraction buffers and solvents is crucial to prevent folate degradation. Ascorbic acid and 2-mercaptoethanol are commonly used for this purpose.

-

Glassware: Use low-actinic (amber) volumetric glassware for the preparation of all standards and samples to protect light-sensitive compounds.

Protocol 1: Analysis of Folic Acid in Human Serum/Plasma

This protocol outlines the procedure for extracting folic acid from serum or plasma samples, incorporating protein precipitation followed by solid-phase extraction for cleanup.

Caption: Workflow for Folic Acid Analysis in Serum/Plasma.

Experimental Protocol: Serum/Plasma

-

Sample Handling: Thaw frozen serum or plasma samples at 4°C. Once thawed, vortex gently.

-

Internal Standard Spiking: To a 200 µL aliquot of serum or plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.

-

Protein Precipitation: Add 600 µL of cold methanol containing 1% (w/v) ascorbic acid to the sample. The ascorbic acid acts as a stabilizer.

-

Mixing and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes to facilitate complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Solid-Phase Extraction (SPE):

-

Use a suitable SPE cartridge (e.g., Strong Anion Exchange, SAX).

-

Condition: Wash the cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load: Apply the supernatant to the conditioned cartridge.

-

Wash: Wash the cartridge with 1 mL of water to remove unbound impurities.

-

Elute: Elute the folic acid and this compound with an appropriate solvent, such as 5 mL of 0.1 M sodium acetate with 1% (w/v) ascorbic acid.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.5% Acetic Acid in water).

-

Analysis: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.

Protocol 2: Analysis of Folic Acid in Fortified Flour

This protocol is designed for the extraction of folic acid from a complex solid matrix like fortified wheat flour, requiring an enzymatic digestion step to release the analyte.

Caption: Workflow for Folic Acid Analysis in Fortified Flour.

Experimental Protocol: Fortified Flour

-

Sample Preparation: Weigh approximately 2.0 g of the fortified flour sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the flour.

-

Extraction Buffer: Add 40 mL of an extraction buffer, such as 75 mM ammonium acetate solution (pH 7.0) containing 1% (w/v) ascorbic acid.

-

Enzymatic Digestion: Add an enzyme like α-amylase to break down the starch matrix. Vortex the sample and incubate in a shaking incubator (e.g., at 37°C for 2 hours) to release the bound folic acid.

-

Centrifugation: After incubation, centrifuge the samples at 4,000 rpm for 15 minutes to pellet the solid material.

-

Supernatant Collection: Collect the clear supernatant for the cleanup step.

-

Solid-Phase Extraction (SPE):

-

Use a suitable SPE cartridge (e.g., Phenyl or SAX). Phenyl cartridges can be more selective and avoid the high salt concentrations needed for elution from ion-exchange sorbents.

-

Condition, Load, Wash, and Elute as described in Protocol 1, using appropriate solutions for the chosen cartridge chemistry.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

-

Analysis: Inject a 20 µL aliquot of the sample solution into the LC-MS/MS system.

LC-MS/MS Method Parameters and Performance

The following tables summarize typical instrument parameters and performance characteristics for the quantitative analysis of folic acid.

Table 1: Typical LC-MS/MS Instrumental Parameters

| Parameter | Setting | Reference |

| LC System | ||

| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 2.6 µm) | |

| Mobile Phase A | 0.5% Acetic Acid in Water | |

| Mobile Phase B | 80:20 Methanol:Acetonitrile | |

| Flow Rate | 0.35 mL/min | |

| Column Temp. | 30°C | |

| Injection Vol. | 10 µL | |

| MS/MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | |

| MRM Transition (Folic Acid) | Specific to instrument tuning (e.g., m/z 442 -> 295) | |

| MRM Transition (this compound) | Specific to instrument tuning (e.g., m/z 444 -> 297) |

Note: MRM transitions must be optimized empirically on the specific mass spectrometer being used.

Table 2: Summary of Quantitative Performance Data

| Parameter | Value | Matrix | Reference |

| Linearity Range | 0.01 ng/mL - 1000 ng/mL | Serum | |

| 0.249 ng/mL - 19.9 ng/mL | Plasma | ||

| 0.02 µg/mL - 1.20 µg/mL | Foodstuffs | ||

| Limit of Detection (LOD) | pg/mL levels | Biological Samples | |

| 0.006 µg/mL | Foodstuffs | ||

| Limit of Quantitation (LOQ) | 0.02 µg/mL | Foodstuffs | |

| Precision (%CV) | < 10% | Serum | |

| Accuracy/Recovery | < 10% deviation from target | Serum | |

| 78% - 93% | Fruit Juices | ||

| ≥ 96% | Fortified Foods |

Conclusion The protocols described provide a robust framework for the sample preparation and accurate quantification of folic acid in both clinical and food matrices. The integration of this compound as an internal standard is essential for mitigating matrix-induced variability and ensuring high-quality, reliable data. The combination of optimized enzymatic digestion (for food), protein precipitation, and solid-phase extraction cleanup with sensitive LC-MS/MS analysis allows for the detection and quantification of folic acid at physiologically relevant concentrations.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Folic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Folic Acid-d2. This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of folic acid in various biological matrices. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and optimized mass spectrometry parameters. The provided methodologies are intended to guide researchers in developing and implementing reliable bioanalytical assays for pharmacokinetic studies, clinical research, and drug development.

Introduction

Folic acid, a synthetic form of the B vitamin folate, plays a critical role in numerous physiological processes, including nucleotide synthesis, DNA repair, and methylation reactions.[1][2][3] Accurate measurement of folic acid levels is essential in various research and clinical settings. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing and instrument response. This application note outlines a complete workflow for the detection and quantification of this compound using LC-MS/MS.

Folic Acid Metabolism

Folic acid is a precursor to a group of coenzymes that are vital for one-carbon transfer reactions.[3] Upon absorption, folic acid is reduced to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[4] THF can then be converted into various derivatives, such as 5-methyltetrahydrofolate (5-MTHF), which is the primary circulating form of folate in the body and a key methyl donor for the conversion of homocysteine to methionine.

Figure 1: Simplified diagram of the Folic Acid metabolic pathway.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is recommended for the extraction of this compound from plasma or serum samples.

Materials:

-

Human plasma/serum

-

This compound standard solution

-

Methanol (LC-MS grade), chilled at -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer

Mass Spectrometry Parameters:

The following parameters are provided as a starting point and may require optimization based on the specific instrument used. The precursor ion for this compound is m/z 444.2, reflecting the addition of two deuterium atoms to the folic acid molecule (MW = 441.4 g/mol ). The most abundant and stable product ion is typically generated by the loss of the glutamic acid moiety.

Table 1: Mass Spectrometry Parameters for this compound Detection

| Parameter | Value |